molecular formula C8H9N3S B8577798 4-(Methylthio)benzylazide

4-(Methylthio)benzylazide

Cat. No.: B8577798
M. Wt: 179.24 g/mol
InChI Key: JMDDLYOZAPJBRC-UHFFFAOYSA-N
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Description

4-(Methylthio)benzylazide is an organic azide compound that serves as a valuable building block in synthetic and medicinal chemistry research. This reagent features an azide (-N3) group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." These reactions are highly reliable and used for the selective formation of 1,2,3-triazoles, facilitating the conjugation of molecules in bioconjugation, polymer science, and chemical biology probe development . The presence of the methylthio (-SCH3) moiety on the benzyl ring can modulate the compound's electronic properties and may enhance its utility in creating novel chemical entities for pharmaceutical and materials science applications. Researchers utilize such benzyl azide derivatives as precursors in the synthesis of more complex molecules, including potential transition-state analogue inhibitors for biological targets . As with all organic azides, this compound should be handled with appropriate safety precautions due to potential shock sensitivity and toxicity of decomposition products . This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(azidomethyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C8H9N3S/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3

InChI Key

JMDDLYOZAPJBRC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

4-(Aminomethyl)benzylazide

Structural Differences :

  • Replaces the methylthio (-SCH₃) group with an aminomethyl (-CH₂NH₂) substituent.
  • Molecular formula : C₈H₉N₅ (calculated from substituents).

Properties and Reactivity :

  • The primary amine (-NH₂) enhances hydrophilicity and enables conjugation with carboxylic acids or electrophiles.

4-(Azidomethyl)benzoic Acid

Structural Differences :

  • Features a carboxylic acid (-COOH) group at the para position instead of methylthio.
  • Molecular formula : C₈H₅N₃O₂.

Properties and Reactivity :

  • The carboxylic acid group introduces acidity (pKa ~4.2), enabling pH-dependent solubility and ionic interactions.
  • Compared to 4-(Methylthio)benzylazide, this compound is less suited for hydrophobic environments but offers opportunities for salt formation or esterification.

4-(4-Methoxyphenyl)butylazide

Structural Differences :

  • Contains a butyl chain and a methoxy (-OCH₃) group on the phenyl ring.
  • Molecular formula : C₁₁H₁₅N₃O.

Properties :

  • The elongated butyl chain increases molecular weight (205.26 g/mol) and may enhance lipid solubility compared to this compound .
  • The methoxy group, being electron-donating, could alter electronic properties and reaction kinetics in click chemistry.

Limitations :

  • Physical data (e.g., density, boiling point) are unavailable, complicating direct comparisons .

4-(Methylthio)benzaldehyde (Precursor)

Structural Relationship :

  • Molecular formula : C₈H₈OS.

Properties :

  • Yellowish liquid with a density of 1.1 g/cm³ and a molecular weight of 152.21 g/mol .
  • The aldehyde group (-CHO) is reactive in nucleophilic additions, contrasting with the azide’s role in cycloadditions.

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Properties
This compound C₈H₇N₃S 193.23 (calculated) -N₃, -SCH₃ Likely from 4-(Methylthio)benzaldehyde* High lipophilicity; CuAAC-reactive
4-(Aminomethyl)benzylazide C₈H₉N₅ 175.19 (calculated) -N₃, -CH₂NH₂ Boc-protection/azidation/deprotection Hydrophilic; amine conjugation
4-(Azidomethyl)benzoic Acid C₈H₅N₃O₂ 179.15 (calculated) -N₃, -COOH NaN₃ substitution on bromomethyl analog Acidic; pH-dependent solubility
4-(4-Methoxyphenyl)butylazide C₁₁H₁₅N₃O 205.26 -N₃, -OCH₃, butyl chain Not specified Increased lipophilicity; limited data
4-(Methylthio)benzaldehyde C₈H₈OS 152.21 -CHO, -SCH₃ Commercial synthesis Liquid; aldehyde reactivity

*Inferred from analogous syntheses in .

Research Findings and Implications

  • Reactivity: The methylthio group in this compound enhances lipophilicity compared to methoxy or amino analogs, making it advantageous for applications requiring membrane penetration .
  • Synthetic Challenges: Unlike 4-(Aminomethyl)benzylazide, which requires multi-step protection/deprotection, this compound may benefit from simpler routes if derived from readily available aldehydes .
  • Functional Group Impact : Carboxylic acid derivatives (e.g., 4-(Azidomethyl)benzoic Acid) exhibit ionic interactions, whereas methylthio and methoxy groups influence electronic effects without ionizability.

Preparation Methods

Synthesis of 4-(Methylthio)benzyl Chloride

The preparation of 4-(methylthio)benzylazide begins with the synthesis of its halogenated precursor, 4-(methylthio)benzyl chloride. Two primary routes are documented:

Route 1: Direct Chlorination of 4-(Methylthio)benzyl Alcohol

4-(Methylthio)benzyl alcohol reacts with concentrated hydrochloric acid (HCl) in toluene at 20–25°C for 2–4 hours. The organic phase is neutralized with NaHCO₃, and the solvent is evaporated to yield the chloride (83–90% purity).

Route 2: Multistep Synthesis from 4-Methylthiobenzaldehyde

  • Reduction : 4-Methylthiobenzaldehyde is reduced to 4-(methylthio)benzyl alcohol using sodium borohydride (NaBH₄) in methanol at 0°C.

  • Chlorination : The alcohol is treated with HCl in toluene, analogous to Route 1.

Azidation via Sodium Azide

The halogen atom in 4-(methylthio)benzyl chloride is displaced by an azide group through nucleophilic substitution. Key conditions include:

  • Solvent : Dimethylformamide (DMF), toluene, or tert-butanol/water mixtures.

  • Temperature : 20–25°C (room temperature) for 12–24 hours.

  • Yield : 55–88%, depending on solvent and catalyst.

Example Protocol :
A mixture of 4-(methylthio)benzyl chloride (5.0 mmol) and NaN₃ (2.0 equiv) in DMF (20 mL) is stirred for 12 hours. The product is extracted with diethyl ether, washed with brine, and purified via column chromatography.

Catalytic and Microwave-Assisted Methods

Copper-Catalyzed Azide Formation

Copper sulfate (CuSO₄) and sodium ascorbate enhance reaction efficiency in click chemistry applications. For example:

  • Conditions : 60°C for 10 minutes in tert-butanol/water (4:1).

  • Yield : 88% for 4-(trifluoromethyl)benzyl azide analogues.

Microwave Acceleration

Microwave irradiation reduces reaction times from hours to minutes. A representative study achieved 65% radiochemical yield in 70 minutes for ¹⁸F-labeled analogues, suggesting applicability to this compound synthesis.

Comparative Analysis of Methodologies

MethodPrecursorSolventCatalystTime (h)Yield (%)Reference
Classical SubstitutionBenzyl chlorideDMFNone1255–58
CuAACBenzyl bromidet-BuOH/H₂OCuSO₄/NaAsc0.1788
MicrowaveBenzyl bromideDMSONone1.265*

*Reported for analogous ¹⁸F-labeled compounds.

Mechanistic Insights

Halogenophilic Sₙ2X Pathway

Recent studies propose an enantioconvergent mechanism where nucleophiles attack the halogen atom directly, forming a transient electrophilic intermediate (e.g., benzoylsulfenyl bromide). This pathway is less sensitive to steric hindrance and enables asymmetric synthesis.

Role of Phase Transfer Catalysts

Tetraalkylammonium halides (e.g., tetra-n-butylammonium bromide) facilitate azidation in biphasic systems by shuttling NaN₃ into the organic phase.

Challenges and Optimization Strategies

Purification Difficulties

  • Issue : Residual NaN₃ and byproducts complicate isolation.

  • Solution : Sequential extraction with ethyl acetate and brine, followed by silica gel chromatography.

Scalability

  • Industrial Adaptation : Continuous flow reactors improve throughput and safety for large-scale production.

Emerging Applications and Derivatives

Click Chemistry

This compound is a key reactant in CuAAC reactions to form 1,2,3-triazoles, which exhibit antimicrobial and anticancer properties.

Pharmaceutical Intermediates

Derivatives serve as precursors for COX-2 inhibitors (e.g., etoricoxib) and nicotinic acetylcholine receptor modulators .

Q & A

What are the established synthetic routes for 4-(Methylthio)benzylazide, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic substitution of 4-(Methylthio)benzyl chloride with sodium azide under controlled conditions. Key factors include solvent choice (e.g., DMF or aqueous acetone), temperature (40–60°C), and reaction time (12–24 hours). Yield optimization may require inert atmosphere conditions to prevent azide decomposition and stoichiometric excess of sodium azide (1.2–1.5 equiv). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

How can researchers address inconsistencies in spectroscopic data during structural confirmation of this compound?

Discrepancies in NMR or IR spectra may arise from impurities or tautomeric forms. Methodological approaches include:

  • Comparative analysis : Cross-referencing with spectral databases (e.g., PubChem, SciFinder) for analogous azide compounds.
  • Computational validation : Using DFT calculations to predict NMR chemical shifts and compare with experimental data.
  • Multi-technique corroboration : Combining 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR to resolve ambiguities .

What spectroscopic and analytical techniques are essential for confirming the purity and identity of this compound?

  • 1^1H/13^13C NMR : To confirm the methylthio (–SCH3_3) and azide (–N3_3) group integration and chemical environment.
  • FT-IR : Detection of the characteristic azide stretch (~2100 cm1^{-1}).
  • HRMS : For exact mass verification (e.g., [M+H]+^+ or [M+Na]+^+).
  • Elemental analysis : To validate empirical formula accuracy.
    Documentation should follow journal guidelines, ensuring raw data is archived in supplementary materials .

What strategies mitigate side reactions during azide group introduction in this compound synthesis?

  • Controlled stoichiometry : Avoid excess sodium azide to prevent byproducts.
  • Inert atmosphere : Use nitrogen/argon to suppress oxidative side reactions.
  • Temperature modulation : Lower temperatures (e.g., 0°C) for slower kinetics, reducing dimerization risks.
  • Protecting groups : Temporarily block reactive sites (e.g., –SH) if present in precursors .

What safety protocols are critical when handling this compound in the laboratory?

  • Explosivity precautions : Azides are shock-sensitive; minimize mechanical agitation and store in small quantities.
  • Personal protective equipment (PPE) : Use blast shields, gloves, and face protection during synthesis.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Waste disposal : Neutralize azides with sodium nitrite or ceric ammonium nitrate before disposal .

How can computational chemistry predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) can model transition states and activation energies for Huisgen cycloaddition with alkynes. Solvent effects (e.g., DMSO vs. water) on reaction kinetics can be simulated using COSMO-RS. These studies guide experimental design, such as catalyst selection (Cu+^+) or solvent optimization .

What are the documented applications of this compound in pharmaceutical research?

It serves as a precursor for:

  • Biotargeting probes : Via CuAAC click chemistry to conjugate with alkynes (e.g., fluorophores or drug moieties).
  • Antimicrobial agents : Derivatives with triazole linkages show activity against Gram-positive bacteria.
  • Kinase inhibitors : Structural analogs are explored in cancer therapeutics .

How can mechanistic studies validate this compound’s role in Huisgen cycloaddition?

  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps.
  • Trapping intermediates : Identify copper-azide complexes via ESI-MS.
  • In situ monitoring : ReactIR or NMR to track azide consumption and triazole formation .

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